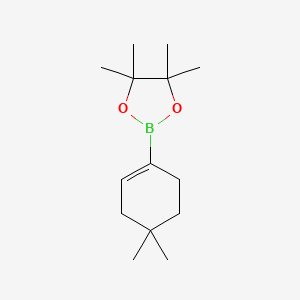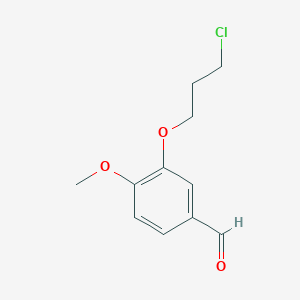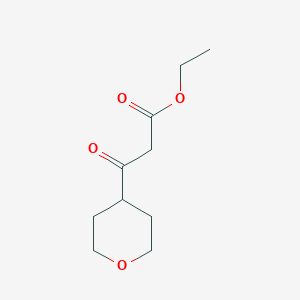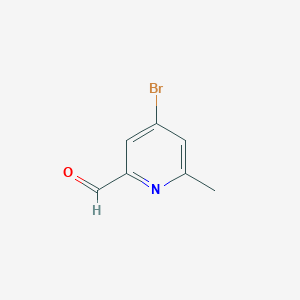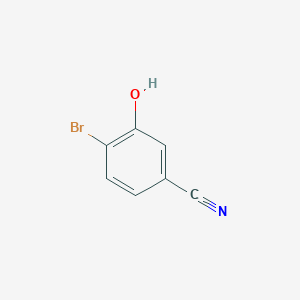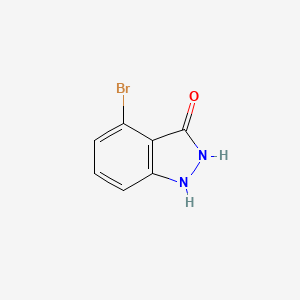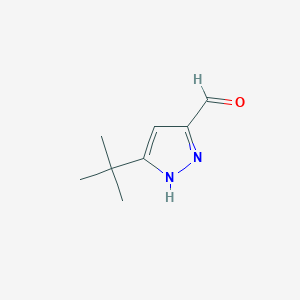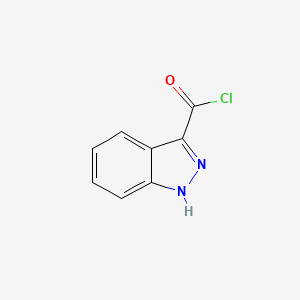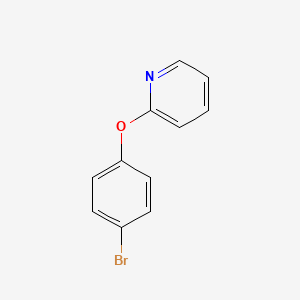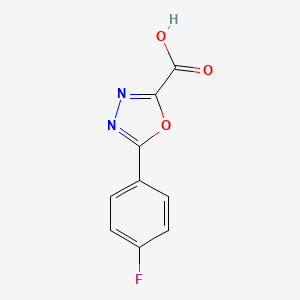
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity and its reactivity with other compounds.Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
- 2,5-Diphenyl-1,3,4-oxadiazoles, closely related to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, are known for their application in thermally activated delayed fluorescence (TADF) and have been utilized in organic light-emitting diodes (OLEDs). The derivatives exhibit blue-shifted fluorescence and high external quantum efficiency, highlighting their potential in optoelectronics (Cooper et al., 2022).
- New series of 1,3,4-oxadiazole derivatives have been explored for their nonlinear optical properties. These compounds, especially those containing Bromine, have shown potential as optical limiters, indicating applications in the field of optoelectronics (Chandrakantha et al., 2011).
Antimicrobial and Biological Activities
- Compounds structurally similar to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid have been synthesized and shown to possess significant antimicrobial activity. Studies have demonstrated their effectiveness against a broad panel of bacterial and fungal strains, with some derivatives exhibiting notable potency due to the presence of fluorine atoms (Parikh & Joshi, 2014).
- A series of novel 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Adimule et al., 2014).
Thermal and Dielectric Properties
- Poly(1,3,4-oxadiazole-ether)s with benzimidazole pendants have been synthesized and analyzed for their thermal and dielectric properties. These materials have shown promising results in terms of thermal stability and dielectric characteristics, suggesting applications in high-performance materials and electronics (Ganesh et al., 2014).
Environmental and Green Chemistry
- A novel, ultrasound-assisted synthesis method for 1,3,4-oxadiazole derivatives has been developed, emphasizing green chemistry principles. The synthesized compounds have demonstrated significant antimicrobial and antioxidant activities, showcasing their potential in medical and environmental applications (Yarmohammadi et al., 2020).
Safety And Hazards
This involves looking at the compound’s toxicity and any risks associated with handling or using it. It includes looking at safety data sheets and other sources of safety information.
Zukünftige Richtungen
This involves looking at potential future research directions. For a novel compound, this could include further studies to fully characterize its properties, investigations into its potential uses, and the development of new synthesis methods.
I hope this information is helpful. If you have any other questions, feel free to ask!
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRZEFITCDULRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633344 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
944898-08-2 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

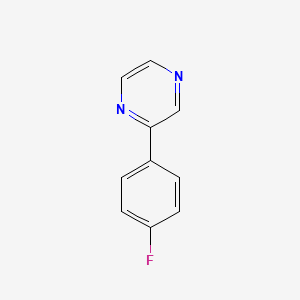
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)
